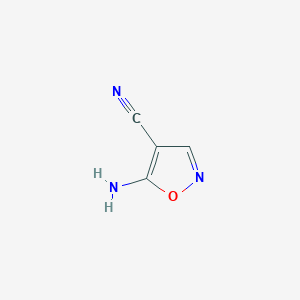

5-Aminoisoxazole-4-carbonitrile

Descripción general

Descripción

5-Aminoisoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazole-4-carbonitrile typically involves the cyclization of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles, which can be performed under reflux conditions in pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and reagents.

Análisis De Reacciones Químicas

Types of Reactions: 5-Aminoisoxazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various substituted isoxazoles .

Aplicaciones Científicas De Investigación

Synthesis of 5-Aminoisoxazole-4-carbonitrile

The compound can be synthesized through a multicomponent reaction involving malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. This method utilizes deep eutectic solvents as catalytic media, which promotes environmentally friendly and efficient synthesis processes. The reaction typically yields 5-aminoisoxazole-4-carbonitriles in good product yields (70–94%) and short reaction times .

Antimicrobial Properties

Research has demonstrated that this compound derivatives exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-negative and Gram-positive bacteria, as well as some fungal strains. For instance, compounds 4a, b, and d have been highlighted for their broad-spectrum antimicrobial effects .

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown promising antioxidant capabilities. The ability to scavenge free radicals, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl), indicates its potential use in preventing oxidative stress-related diseases .

Case Studies

Several studies have documented the applications of this compound in real-world scenarios:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various synthesized derivatives against common bacterial pathogens, revealing that specific compounds significantly reduced bacterial viability in laboratory settings .

- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of these compounds, demonstrating their capacity to mitigate oxidative damage in cellular models .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria and fungi | Effective against Gram-negative/positive strains |

| Antioxidant | Scavenging of free radicals | Proven efficacy on DPPH assays |

| Synthesis Method | Multicomponent reaction using deep eutectic solvents | Yields of 70–94% in short reaction times |

Mecanismo De Acción

The mechanism of action of 5-Aminoisoxazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and nucleic acids, affecting their function and activity .

Comparación Con Compuestos Similares

5-Amino-3-methylisoxazole: This compound is structurally similar but has a methyl group at the 3-position.

5-Amino-4-methylisoxazole: Similar to 5-Aminoisoxazole-4-carbonitrile but with a methyl group at the 4-position.

5-Amino-3,4-dimethylisoxazole: Contains methyl groups at both the 3 and 4 positions.

Uniqueness: this compound is unique due to the presence of the nitrile group at the 4-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel derivatives with specific properties .

Actividad Biológica

5-Aminoisoxazole-4-carbonitrile is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as an isoxazole derivative, which are compounds known for their varied biological activities. Isoxazoles have been implicated in numerous pharmacological effects, including antibacterial, anticancer, and antiproliferative properties .

Antimicrobial Activity

One of the prominent features of this compound is its antimicrobial activity . Studies have demonstrated that this compound exhibits significant inhibitory effects against a range of pathogenic microorganisms:

- Gram-positive Bacteria : Effective against species such as Staphylococcus aureus and Bacillus cereus.

- Gram-negative Bacteria : Inhibitory activity noted against Escherichia coli and Klebsiella pneumoniae.

- Fungi : Demonstrated antifungal properties against Candida albicans and other fungal strains .

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have shown that this compound can be effective at low concentrations, highlighting its potential as a lead compound for antimicrobial drug development.

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties . Research has revealed that it can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division:

- Cytotoxicity : Exhibited potent cytotoxic effects against several human cancer cell lines with IC50 values in the low micromolar range.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, a critical mechanism for halting tumor growth .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes such as γ-glutamyl transferase, which plays a role in cellular proliferation and survival.

- Signal Transduction Pathways : The compound affects signaling pathways associated with apoptosis, including caspase activation and modulation of NFκB expression .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. The ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest favorable characteristics for further drug development:

- Absorption : Good oral bioavailability has been indicated in preliminary studies.

- Distribution : The compound shows a propensity to distribute widely within biological systems.

- Metabolism : Metabolic pathways are being investigated to determine how the compound is processed in vivo.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation and induced apoptosis through caspase activation .

- Antimicrobial Properties : Another research effort confirmed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, establishing the compound's utility in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

5-amino-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRYIRJNFYOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309975 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-17-9 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper regarding 5-aminoisoxazole-4-carbonitrile?

A1: The research paper primarily focuses on developing a novel and efficient synthesis method for this compound and characterizing its structure using experimental and theoretical techniques []. The study highlights the synthesis procedure, including the use of readily available starting materials like 2-ethoxymethylenemalononitrile and hydroxylamine, and emphasizes the method's simplicity and moderate reaction conditions [].

Q2: How was the structure of this compound confirmed in the study?

A2: The researchers confirmed the structure of this compound using a combination of spectroscopic techniques and theoretical calculations []. They employed infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to determine the compound's functional groups, connectivity, and elemental composition []. Further, they utilized density functional theory (DFT) calculations to predict 1H and 13C NMR chemical shifts, which showed good agreement with the experimental data []. This multi-faceted approach ensured a comprehensive structural characterization of the synthesized compound.

Q3: Beyond structural elucidation, what additional theoretical insights were gained about this compound?

A3: In addition to structural confirmation, the researchers performed theoretical calculations to investigate the electronic properties of this compound []. They calculated the molecular electrostatic potential (MEP) distribution, which provides insights into the molecule's reactivity and potential interaction sites []. Additionally, they visualized the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) []. These orbitals play a crucial role in chemical reactions and provide information about the molecule's reactivity and stability. These theoretical insights could be valuable for future studies exploring the chemical reactivity and potential applications of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.